molecular formula C14H12O3 B3046875 Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- CAS No. 13156-22-4

Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-

Cat. No.: B3046875
CAS No.: 13156-22-4
M. Wt: 228.24 g/mol
InChI Key: SBIQLKNMDJWEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- is an organic compound with the molecular formula C14H12O3 It is a derivative of ethanone, where the phenyl group is substituted with a 3-hydroxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- typically involves the reaction of 3-hydroxyphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 4-6 hours

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- can be achieved through a similar synthetic route but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-(3-hydroxyphenoxy)-1-phenylethanone.

    Reduction: Formation of 2-(3-hydroxyphenoxy)-1-phenylethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-(4-hydroxyphenoxy)-1-phenyl-
  • Ethanone, 2-(2-hydroxyphenoxy)-1-phenyl-
  • Ethanone, 2-(3-methoxyphenoxy)-1-phenyl-

Uniqueness

Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- is unique due to the position of the hydroxyl group on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-hydroxyphenoxy)-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-7-4-8-13(9-12)17-10-14(16)11-5-2-1-3-6-11/h1-9,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIQLKNMDJWEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475332
Record name Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-22-4
Record name Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Reactant of Route 3
Reactant of Route 3
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Reactant of Route 4
Reactant of Route 4
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Reactant of Route 5
Reactant of Route 5
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Reactant of Route 6
Reactant of Route 6
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.